molecular formula C28H24O15 B3029846 2''-O-Galloylquercitrin CAS No. 80229-08-9

2''-O-Galloylquercitrin

Cat. No.: B3029846
CAS No.: 80229-08-9
M. Wt: 600.5 g/mol
InChI Key: KTTNFIOZYNBKEY-YIOJSCHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’'-O-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of 2’‘-O-Galloylquercitrin involves the extraction of the compound from natural sources such as Acer ginnala. The plant material is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol . The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure 2’'-O-Galloylquercitrin .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antioxidant Activity : 2''-O-Galloylquercitrin has been shown to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Neuroprotective Properties : Research has demonstrated its ability to protect neuronal cells from oxidative damage, which is crucial for developing treatments for neurodegenerative diseases .

Cardiovascular Health

This compound has been investigated for its effects on cardiovascular health. It may help lower blood pressure and improve endothelial function, which are vital for preventing heart diseases. In animal models, it has shown promise in reducing cholesterol levels and improving overall heart health metrics.

Cancer Treatment

The compound's ability to modulate cell signaling pathways involved in cancer progression makes it a candidate for cancer therapy. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotection

In vitro studies have highlighted its neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Data Table of Biological Activities

Activity TypeModel/MethodologyKey FindingsReference
AntioxidantIn vitro (cell cultures)Scavenges free radicals; reduces oxidative stress
Anti-inflammatoryAnimal modelsDecreases pro-inflammatory cytokines
NeuroprotectionNeuronal cell linesProtects against H2O2-induced apoptosis
Cancer cell inhibitionVarious cancer cell linesInduces apoptosis; inhibits proliferation

Case Study 1: Neuroprotection

A study conducted on SH-SY5Y neuronal cells treated with H₂O₂ demonstrated that this compound significantly reduced cytotoxicity and increased the expression of anti-apoptotic proteins such as Bcl-2 while decreasing pro-apoptotic markers like Bax. This suggests its potential use in neuroprotective therapies .

Case Study 2: Cancer Therapy

In a preclinical trial involving liver cancer models, this compound was shown to inhibit tumor growth significantly. The compound affected key signaling pathways associated with cancer cell survival and proliferation, indicating its therapeutic potential in oncology .

Biological Activity

2''-O-Galloylquercitrin is a flavonoid glycoside derived from quercetin, notable for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications across various fields, including oncology, cardiology, and anti-inflammatory treatments. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a galloyl group attached to the quercitrin backbone. The molecular formula is C21H20O11C_{21}H_{20}O_{11}, and its structure can be represented as follows:

Quercetin+Galloyl Group2O Galloylquercitrin\text{Quercetin}+\text{Galloyl Group}\rightarrow 2''-\text{O Galloylquercitrin}

This unique structure contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in cells. For instance, research indicates that it protects against hydrogen peroxide-induced oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)Mechanism of Action
This compound25Inhibition of ROS generation
Quercetin30Scavenging free radicals
Myricetin50Activation of Nrf2 pathway

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for managing inflammatory diseases. In vitro studies demonstrated that it reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

Case Study: Inhibition of Inflammation in Macrophages
A study evaluated the effect of this compound on LPS-induced macrophages, revealing a significant decrease in pro-inflammatory markers after treatment with the compound, suggesting its potential role in inflammatory disease management.

3. Anticancer Properties

Preliminary research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

The mechanisms through which this compound exerts its effects include:

  • Nrf2 Activation : Enhances the expression of antioxidant genes.
  • Inhibition of NF-κB Pathway : Reduces inflammation by inhibiting the transcription factors involved in inflammatory responses.
  • Cell Cycle Regulation : Alters cell cycle progression leading to apoptosis in cancer cells.

Properties

IUPAC Name

[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTNFIOZYNBKEY-YIOJSCHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345785
Record name 2''-O-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80229-08-9
Record name 2''-O-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2''-O-Galloylquercitrin
Reactant of Route 2
Reactant of Route 2
2''-O-Galloylquercitrin
Reactant of Route 3
2''-O-Galloylquercitrin
Reactant of Route 4
Reactant of Route 4
2''-O-Galloylquercitrin
Reactant of Route 5
2''-O-Galloylquercitrin
Reactant of Route 6
2''-O-Galloylquercitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.